1-((5-甲基噻吩-2-基)磺酰基)-4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sequential Migration in 1,4-Diazepine Synthesis

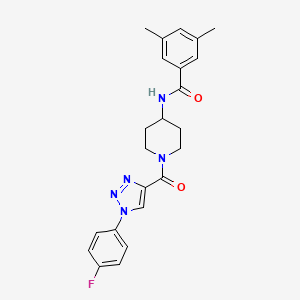

The synthesis of 1,4-diazepines has been explored through a sequential migration process of sulfonyl groups. This process involves a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. The result is the formation of C-sulfonylated 1,4-diazepines, which is a significant step in the synthesis of such compounds .

Synthesis and Biological Activity of 1,4-Diazepines

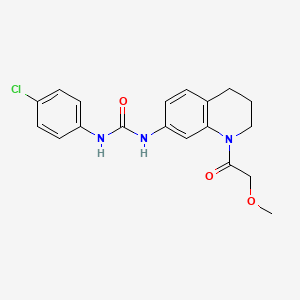

Another study focuses on the synthesis of biologically active 1H-1,4-diazepines with a benzene sulfonyl piperazine moiety. These compounds were obtained from a heterocyclization reaction using ethylenediamine and silica sulphuric acid. The novel β-diketones/β-ketoesters used in this synthesis were prepared through a condensation reaction. The synthesized 1,4-diazepines exhibited antimicrobial, antifungal, and anthelmintic activities, indicating their potential in medicinal chemistry .

Novel One-Pot Synthesis of Benzodiazepine Derivatives

A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed. This method uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature, yielding high-quality products without the need for a catalyst. These compounds are structurally related to known benzodiazepines with broad biological activities, suggesting their relevance in drug development .

Versatile Synthon for Sulfur-Containing Heterocycles

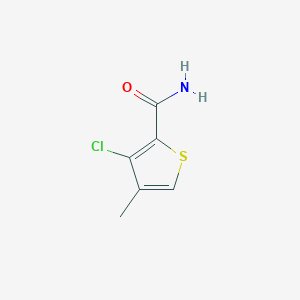

1,4-Dithiane-2,5-diol (1,4-DTD) is a versatile synthon for the synthesis of sulfur-containing heterocycles. Its chemical structure allows it to act as both an electrophile and a nucleophile, making it an efficient tool in heterocyclic chemistry. The review highlights its use in synthesizing bioactive compounds, including the antiretroviral lamivudine. This demonstrates the potential of 1,4-DTD in creating a variety of functionalized sulfur-containing heterocycles, which could be further utilized in the synthesis of compounds like 1,4-diazepines .

科学研究应用

化学合成与修饰

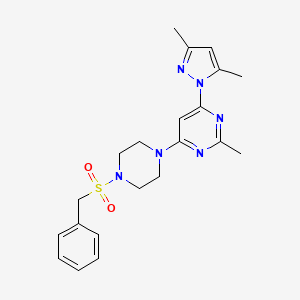

1-((5-甲基噻吩-2-基)磺酰基)-4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷及其相关化合物一直是各种合成策略和化学修饰的重点。这些物质作为复杂分子结构构建的关键中间体。例如,通过合成 1,4-二氮杂环戊烷,磺酰基的顺序 1,3-N-到-C-和 1,3-C-到-C-迁移证明了该化合物在通过吲哚叠氮甲基内盐在温和条件下进行 aza-[5 + 2] 环加成反应来创建 C-磺酰化 1,4-二氮杂环戊烷中的效用 (Heo 等,2020)。

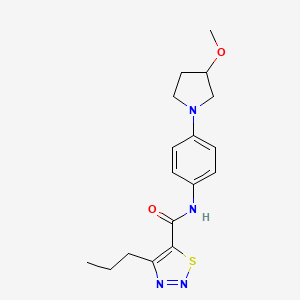

催化和反应机理

该化合物的框架有助于研究催化过程和反应机理。它参与多组分反应,例如 Ugi 反应,然后进行分子内 SN2 反应,展示了其在 1-磺酰 1,4-二氮杂环戊烷-5-酮及其衍生物的会聚合成中的作用 (Banfi 等,2007)。此外,其在杂环化合物合成中的效用,如杂环稠合砜的形成,说明了可以实现的多种化学转化 (Chaloner 等,1992)。

生物活性

虽然重点是排除与药物使用、剂量和副作用相关的信息,但 1-((5-甲基噻吩-2-基)磺酰基)-4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷的固有结构特征表明了生物活性研究的潜力。对类似的含磺酰基二氮杂环戊烷衍生物的研究强调了它们在开发人糜蛋白酶等酶抑制剂中的效用,展示了该化学类别在治疗背景下的更广泛相关性 (Tanaka 等,2007)。

材料科学

具有相似结构基序的化合物已在材料科学中找到应用,特别是在聚合物和电致变色材料的合成中。基于噻吩衍生物合成的用于制造高对比度固态电致变色器件的水溶性磺化单体的合成说明了这些化合物在先进材料应用中的潜力 (Jain 等,2009)。

属性

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S3/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFROQVKKMZWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)